(S)-(+)-Dimethindene maleate

Description

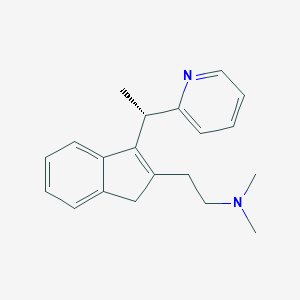

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049040 | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136152-65-3, 1217457-81-2, 121367-05-3 | |

| Record name | Dimethindene maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-Dimethindene Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Dimethindene maleate (B1232345) is a chiral small molecule that exhibits a dual mechanism of action, functioning as a potent antagonist at both histamine (B1213489) H1 receptors and muscarinic M2 receptors. This technical guide provides a comprehensive overview of its pharmacological properties, detailing its receptor binding affinities, the specific signaling pathways it modulates, and the experimental methodologies used to characterize its activity. The stereoselective nature of its interactions is a key feature, with the (R)-(-)-enantiomer being more active at the histamine H1 receptor and the (S)-(+)-enantiomer displaying higher potency for the muscarinic M2 receptor. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of drugs targeting these receptor systems.

Core Mechanism of Action

(S)-(+)-Dimethindene maleate is a first-generation antihistamine that also possesses significant anticholinergic properties. Its therapeutic effects are primarily mediated through competitive antagonism at two distinct G protein-coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic M2 acetylcholine (B1216132) receptor.[1][2]

-

Histamine H1 Receptor Antagonism: By blocking the histamine H1 receptor, this compound inhibits the actions of endogenous histamine, a key mediator of allergic and inflammatory responses. This action leads to the alleviation of symptoms such as itching, swelling, and redness associated with allergic reactions.[3][4] The (R)-(-)-enantiomer of dimethindene (B1670660) is primarily responsible for its antihistaminic activity.[2]

-

Muscarinic M2 Receptor Antagonism: this compound is a potent and selective antagonist of the muscarinic M2 receptor.[5][6][7] M2 receptors are predominantly found in the heart, the central nervous system (CNS), and on presynaptic terminals of peripheral neurons, where they are involved in the regulation of heart rate and neurotransmitter release. The (S)-(+)-enantiomer is the more potent of the two isomers at this receptor.[7]

Quantitative Receptor Binding Affinity

The binding affinities of the enantiomers of dimethindene for histamine and muscarinic receptors have been determined through radioligand binding assays. The data, presented in pKi and pA2 values, quantify the potency of these interactions. A higher pKi or pA2 value indicates a greater binding affinity.

| Enantiomer | Receptor | pKi | pA2 | Reference |

| (S)-(+)-Dimethindene | Histamine H1 | - | 7.48 | [5][7] |

| (R)-(-)-Dimethindene | Histamine H1 | - | 9.42 | [7] |

| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 | 6.83 / 6.36 | [5][7] |

| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 | 7.86 / 7.74 | [5][7] |

| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 | 6.92 / 6.96 | [5][7] |

| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 | - | [5][7] |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways associated with the histamine H1 and muscarinic M2 receptors.

Histamine H1 Receptor Signaling Pathway (Antagonized by Dimethindene)

The histamine H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). (S)-(+)-Dimethindene, by acting as an antagonist, prevents this cascade.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Dimethindene maleate as a selective M2 muscarinic antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-(+)-Dimethindene maleate (B1232345) is the dextrorotatory enantiomer of the first-generation antihistamine, dimethindene. Beyond its well-characterized H1 receptor antagonism, the (S)-(+)-isomer has emerged as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the pharmacological profile of (S)-(+)-dimethindene maleate as an M2 selective antagonist, including its binding affinity at various muscarinic receptor subtypes, its functional antagonist activity, the underlying signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of muscarinic receptor ligands.

Introduction to Muscarinic Receptors and the Significance of M2 Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[10][11] Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution and signaling properties.[1][11] The M1, M3, and M5 receptors typically couple through Gq/11 proteins to stimulate the phospholipase C pathway, while the M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels.[10][11][12]

The M2 receptor is prominently expressed in the heart, where it mediates the negative chronotropic and inotropic effects of vagal stimulation.[10] It is also found in airway smooth muscle and presynaptically on neurons, where it acts as an autoreceptor to inhibit further acetylcholine release.[10] The development of selective M2 antagonists is of significant interest for various therapeutic applications, including certain cardiovascular disorders and potentially for cognitive enhancement by modulating cholinergic neurotransmission.[5][13]

Dimethindene is a racemic mixture, with its (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity.[1][2] Conversely, the (S)-(+)-enantiomer demonstrates a distinct pharmacological profile, exhibiting potent and selective antagonism at the M2 muscarinic receptor.[1][2][3][4][5]

Quantitative Pharmacological Data

The selectivity of this compound for the M2 muscarinic receptor has been quantified through various in vitro binding and functional assays. The following tables summarize the available data, providing a clear comparison of its affinity and potency across the different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of (S)-(+)-Dimethindene

| Receptor Subtype | pKi | Ki (nM) | Fold Selectivity (vs. M2) | Reference |

| M1 | 7.08 | 83.2 | 9.6x | [3][4][5] |

| M2 | 7.78 | 16.6 | 1x | [3][4][5] |

| M3 | 6.70 | 200 | 12.0x | [3][4][5] |

| M4 | 7.00 | 100 | 6.0x | [3][4][5] |

| M5 | 6.10 | 794 | 47.8x | [14] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of (S)-(+)-Dimethindene

| Receptor Subtype & Tissue | pA2 | Reference |

| M1 (Rabbit Vas Deferens) | 6.83 | [3][5][7] |

| M2 (Guinea-Pig Left Atria) | 7.86 | [3][5][7] |

| M3 (Guinea-Pig Ileum) | 6.92 | [3][5][7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The M2 muscarinic receptor primarily signals through the Gi/o family of G proteins. The canonical signaling pathway and a representative experimental workflow for assessing M2 antagonism are depicted below.

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 muscarinic receptor signaling cascade.

Logical Relationship of (S)-(+)-Dimethindene Selectivity

Caption: Binding affinity of (S)-(+)-Dimethindene.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a selective M2 muscarinic antagonist.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the inhibition constant (Ki) of this compound at human muscarinic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

This compound

-

Non-specific binding control: Atropine (1 µM)

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer

-

Increasing concentrations of this compound or vehicle.

-

A fixed concentration of [3H]NMS (typically at its Kd concentration).

-

Cell membrane preparation.

-

For non-specific binding wells, add 1 µM atropine.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Guinea-Pig Atria (M2 Receptor)

This protocol describes the determination of the pA2 value of this compound for the M2 receptor by measuring its ability to antagonize the negative chronotropic effect of an agonist (e.g., carbachol) in isolated guinea-pig atria.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Carbachol (B1668302) (agonist)

-

This compound

-

Organ bath with physiological recording equipment

-

Force transducer

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect out the heart. Isolate the spontaneously beating atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the atria to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable heart rate is achieved.

-

Control Agonist Response: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the decrease in heart rate.

-

Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add a fixed concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value.

cAMP Inhibition Assay (Functional M2 Assay in Cell Lines)

This protocol outlines a method to assess the functional antagonism of this compound at the M2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production in a cell line expressing the M2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human M2 receptor.

-

Forskolin (adenylyl cyclase activator)

-

Muscarinic agonist (e.g., carbachol)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Culture: Culture the M2 receptor-expressing cells to an appropriate confluency in 96-well plates.

-

Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound or vehicle for a short period.

-

Stimulation: Add a fixed concentration of the muscarinic agonist followed immediately by a fixed concentration of forskolin. Forskolin will stimulate cAMP production, and the M2 agonist will inhibit this stimulation.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data should show a concentration-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value for this compound's reversal of the agonist effect.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for characterizing a selective antagonist.

Conclusion

The available data robustly demonstrate that this compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Its selectivity for the M2 subtype over other muscarinic receptors, particularly M1 and M3, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of M2 receptors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other selective muscarinic receptor ligands. For professionals in drug development, the M2-selective profile of (S)-(+)-dimethindene may serve as a lead structure for the design of novel therapeutics targeting M2 receptors.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. researchgate.net [researchgate.net]

- 5. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. apexbt.com [apexbt.com]

- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Functional and binding studies with muscarinic M2-subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pa2 determination | PPTX [slideshare.net]

The Biological Activity of (S)-Dimethindene: A Technical Guide for Researchers

An In-depth Examination of the M2-Selective Muscarinic Receptor Antagonist

This technical guide provides a comprehensive overview of the biological activity of the (S)-enantiomer of dimethindene (B1670660), with a focus on its pharmacological profile at muscarinic and histaminic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key in vitro data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of this compound's specific interactions and potential applications.

Executive Summary

Dimethindene is a first-generation H1 antihistamine that exists as a racemic mixture of (S)- and (R)-enantiomers. Pharmacological studies have revealed a distinct and stereoselective activity profile for each enantiomer. While the (R)-enantiomer is primarily responsible for the antihistaminic effects, the (S)-(+)-enantiomer of dimethindene has been identified as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This guide focuses on the biological activity of the (S)-enantiomer, presenting quantitative data from receptor binding and functional assays, detailing the experimental protocols used to derive this data, and illustrating the associated molecular signaling pathways.

Receptor Binding and Functional Activity Profile

The pharmacological profile of (S)-(+)-dimethindene has been characterized through various in vitro binding and functional assays. The data reveals a notable selectivity for the M2 muscarinic receptor subtype over other muscarinic subtypes and a significantly lower affinity for the histamine (B1213489) H1 receptor compared to its (R)-enantiomer.

Quantitative Data Summary

The binding affinities (pKi) and functional antagonist potencies (pA2) of the (S)- and (R)-enantiomers of dimethindene at various receptors are summarized in the tables below. This data is primarily derived from the comprehensive study by Pfaff et al. (1995).[1]

Table 1: Muscarinic Receptor Subtype Affinity and Potency of Dimethindene Enantiomers

| Receptor Subtype | Enantiomer | Assay Type | pKi / pA2 Value(s) | Tissue/Cell Line |

| M1 | (S)-(+)-dimethindene | Binding (pKi) | 7.08 | Human neuroblastoma NB-OF 1 cells |

| Functional (pA2) | 6.83 / 6.36 | Rabbit vas deferens / Rat duodenum | ||

| (R)-(-)-dimethindene | - | Lower potency (up to 41-fold less than S-enantiomer) | - | |

| M2 | (S)-(+)-dimethindene | Binding (pKi) | 7.78 | Rat heart |

| Functional (pA2) | 7.86 / 7.74 | Guinea-pig left atria / Rabbit vas deferens | ||

| (R)-(-)-dimethindene | - | Lower potency | - | |

| M3 | (S)-(+)-dimethindene | Binding (pKi) | 6.70 | Pancreas |

| Functional (pA2) | 6.92 / 6.96 | Guinea-pig ileum / Guinea-pig trachea | ||

| (R)-(-)-dimethindene | - | Lower potency | - | |

| M4 | (S)-(+)-dimethindene | Binding (pKi) | 7.00 | Rat striatum |

| (R)-(-)-dimethindene | - | Lower potency | - |

Data sourced from Pfaff et al. (1995).[1]

Table 2: Histamine H1 Receptor Potency of Dimethindene Enantiomers

| Receptor | Enantiomer | Assay Type | pA2 Value | Tissue/Cell Line |

| H1 | (S)-(+)-dimethindene | Functional (pA2) | 7.48 | Guinea-pig ileum |

| (R)-(-)-dimethindene | Functional (pA2) | 9.42 | Guinea-pig ileum |

Data sourced from Pfaff et al. (1995).[1]

The data clearly demonstrates that (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist.[1] In contrast, the stereoselectivity is inverse at histamine H1 receptors, where the (R)-(-)-enantiomer is the eutomer.[1]

Experimental Protocols

The following sections describe the methodologies for the key experiments cited in this guide, based on the work of Pfaff et al. (1995) and standard pharmacological practices.

Muscarinic Receptor Binding Assays

These assays were performed to determine the affinity (pKi) of (S)-dimethindene for the different muscarinic receptor subtypes.

-

Objective: To quantify the binding affinity of (S)-dimethindene to M1, M2, M3, and M4 muscarinic receptors.

-

Materials:

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Membrane Preparations:

-

Test Compound: (S)-(+)-dimethindene.

-

Assay Buffer: Specific buffer composition as per standard protocols.

-

Non-specific Binding Control: Atropine (a non-selective muscarinic antagonist).

-

-

Procedure:

-

Incubate the respective membrane preparations with a fixed concentration of [3H]NMS and varying concentrations of (S)-dimethindene.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand via rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Determine non-specific binding in the presence of a high concentration of atropine.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

Figure 1: Workflow for Muscarinic Receptor Binding Assay.

Functional Assays for Muscarinic and Histamine Receptor Antagonism

Functional assays on isolated tissues were used to determine the antagonist potency (pA2) of the dimethindene enantiomers.

-

Objective: To measure the ability of (S)-dimethindene to inhibit agonist-induced responses in tissues expressing specific receptor subtypes.

-

Tissues:

-

General Procedure:

-

Isolate the specific tissue and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Record isometric or isotonic contractions.

-

Establish a cumulative concentration-response curve for a suitable agonist (e.g., carbachol (B1668302) for muscarinic receptors, histamine for H1 receptors).

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of the antagonist ((S)- or (R)-dimethindene) for a defined period.

-

Re-establish the agonist concentration-response curve in the presence of the antagonist.

-

Calculate the pA2 value from the Schild plot, which quantifies the potency of the antagonist.

-

Figure 2: General Workflow for Functional Antagonism Assay.

Signaling Pathways

(S)-dimethindene exerts its effects by competitively blocking the binding of the endogenous ligand, acetylcholine, to M2 muscarinic receptors. This antagonism prevents the downstream signaling cascade typically initiated by M2 receptor activation.

M2 Muscarinic Receptor Signaling Pathway (Antagonism)

M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

-

Normal Activation: When acetylcholine binds to the M2 receptor, the associated Gi protein is activated. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability (e.g., slowing of the heart rate).

-

Antagonism by (S)-dimethindene: (S)-dimethindene binds to the M2 receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the inhibitory signal transduction cascade. Consequently, adenylyl cyclase activity is not suppressed, and GIRK channels are not opened by this pathway.

Figure 3: Antagonism of M2 Muscarinic Receptor Signaling.

Histamine H1 Receptor Signaling Pathway (Antagonism)

Although a much weaker antagonist at this receptor, for completeness, the H1 signaling pathway is also described. Histamine H1 receptors are GPCRs that couple to Gq/11 proteins.

-

Normal Activation: Histamine binding to the H1 receptor activates the Gq protein. The αq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[4]

-

Antagonism by Dimethindene: The (R)-enantiomer, and to a much lesser extent the (S)-enantiomer, binds to the H1 receptor, preventing histamine from activating the Gq/11-PLC-IP3/DAG pathway.[4]

Figure 4: Antagonism of Histamine H1 Receptor Signaling.

Conclusion

The (S)-(+)-enantiomer of dimethindene is a valuable pharmacological tool for researchers investigating the role of M2 muscarinic receptors. Its high potency and selectivity for the M2 subtype, in contrast to its (R)-enantiomer's preference for the histamine H1 receptor, make it an excellent compound for dissecting the distinct physiological and pathological roles of these two important receptor systems. This guide provides the core quantitative data and methodological context necessary for the effective design and interpretation of experiments utilizing (S)-dimethindene. Further research may leverage this compound to explore the therapeutic potential of selective M2 receptor antagonism in various disease models.

References

- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Histamine Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the H1 histamine (B1213489) receptor affinity of (S)-(+)-Dimethindene maleate (B1232345), a selective antagonist. The document collates quantitative binding data, outlines detailed experimental methodologies for receptor affinity studies, and visualizes key biological and experimental processes.

Core Data Presentation: H1 Receptor Affinity

The affinity of (S)-(+)-Dimethindene maleate for the H1 histamine receptor has been quantified using various in vitro methods. The data presented below is crucial for understanding its potency and selectivity.

| Ligand | Parameter | Value | Species/Tissue | Reference |

| This compound | pKi | 7.48 | Not Specified | [1][2][3] |

| This compound | pA2 | 7.48 | Not Specified | |

| (-)-Dimethindene | pA2 | ~9.3 | Guinea-pig ileum | |

| (+)-Dimethindene | pA2 | 7.7 | Guinea-pig ileum | |

| Dimethindene maleate (racemic) | pA2 | 9.3 | Guinea-pig ileum | |

| Dimethindene maleate (racemic) | Ki | 1.5 x 10⁻⁹ M | Guinea-pig cerebral cortex |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, representing the antagonist's potency in a functional assay.

H1 Histamine Receptor Signaling Pathway

The H1 histamine receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in allergic and inflammatory responses.[4][5] Upon activation by histamine, the receptor initiates a signaling cascade through the Gq/11 family of G-proteins.[4][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[5]

Caption: H1 Histamine Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of receptor affinity. Below are representative methodologies for radioligand binding and functional assays for the H1 histamine receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive binding assay to determine the inhibitory constant (Ki) of a test compound like this compound.

1. Materials:

- Membrane Preparation: Membranes from cells expressing the human H1 histamine receptor (e.g., HEK293 or CHO cells).

- Radioligand: [³H]Mepyramine (a radiolabeled H1 antagonist).

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail.

- Glass fiber filters.

2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

- Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prepare [label="Prepare Reagents\n(Membranes, Radioligand,\nTest Compound)"];

incubate [label="Incubate Components\n(Total, Non-specific, and\nCompetitive Binding)"];

filter[label="Filter and Wash\nto Separate Bound and\nUnbound Ligand"];

count [label="Scintillation Counting\nto Measure Radioactivity"];

analyze [label="Data Analysis\n(Calculate IC50 and Ki)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare;

prepare -> incubate;

incubate -> filter;

filter -> count;

count -> analyze;

analyze -> end;

}

Caption: Radioligand Binding Assay Workflow.

Functional Assay (Schild Analysis)

This protocol outlines a method to determine the pA2 value of an antagonist using a functional assay, such as measuring the contraction of guinea-pig ileum smooth muscle.

1. Materials:

- Tissue Preparation: Isolated guinea-pig ileum segments.

- Organ Bath: A temperature-controlled organ bath with a physiological salt solution (e.g., Tyrode's solution), bubbled with carbogen (B8564812) (95% O2, 5% CO2).

- Agonist: Histamine.

- Antagonist: this compound.

- Isotonic Transducer and Recording System.

2. Procedure:

- Tissue Equilibration: Mount the ileum segment in the organ bath and allow it to equilibrate under a resting tension.

- Control Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the resulting muscle contraction.

- Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time.

- Second Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

- Repeat: Repeat steps 3 and 4 with different concentrations of the antagonist.

3. Data Analysis:

- Plot the log of the histamine concentration versus the response for each antagonist concentration.

- Determine the EC50 of histamine in the absence and presence of each concentration of the antagonist.

- Calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence.

- Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.

- The x-intercept of the Schild plot gives the pA2 value. A slope of 1 suggests competitive antagonism.

References

- 1. Determination of some histamine H1-receptor antagonists in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Dimethindene Maleate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of (S)-(+)-Dimethindene maleate (B1232345), a potent and selective antagonist of muscarinic M2 and histamine (B1213489) H1 receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

(S)-(+)-Dimethindene maleate is the maleate salt of the (S)-enantiomer of Dimethindene (B1670660). It is a white to beige powder. While the antihistaminic activity of dimethindene resides mainly in the levorotatory (R)-(-)-isomer, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1]

A summary of the key physicochemical properties of this compound and its racemic form, Dimethindene maleate, is presented in the table below for easy comparison.

| Property | This compound | Dimethindene maleate (racemic) |

| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄[2] | C₂₄H₂₈N₂O₄[3] |

| Molecular Weight | 408.49 g/mol | 408.49 g/mol [3] |

| Appearance | White to beige powder | White to off-white crystalline powder[3][4] |

| Melting Point | Not explicitly found for the (S)-(+)-enantiomer | 159-161 °C[3][4] |

| Solubility | Water: 2 mg/mL (clear solution), Soluble to 100 mM with gentle warming[5] | Water: Sparingly soluble[3][4] |

| Methanol: Soluble[3] | ||

| DMSO: Sparingly Soluble (1-10 mg/ml)[6] | ||

| Methanol: Slightly Soluble (0.1-1 mg/ml)[6] | ||

| pKa | Not explicitly found for the (S)-(+)-enantiomer | Predicted Strongest Basic: 9.7[1] |

| pKi / pA₂ | M₂ receptor: pKi = 7.78[5] | H₁ receptor: pA₂ = 9.3[7] |

| M₁ receptor: pKi = 7.08[5] | ||

| M₃ receptor: pKi = 6.70[5] | ||

| M₄ receptor: pKi = 7.00[5] | ||

| H₁ receptor: pA₂ = 7.48 / pKi = 7.48[8][5] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical parameters are outlined below. These are generalized methods applicable to pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid substance is the temperature at which it transitions from a solid to a liquid state. This physical property is a crucial indicator of purity.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.[10][11] The sample is packed to a height of 2-3 mm by tapping the tube.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9][10][11]

-

Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.[9][13]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded to define the melting range.[9][11] For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a basic drug like dimethindene, it indicates the pH at which the compound is 50% ionized.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Signaling Pathways

This compound exerts its pharmacological effects primarily through the antagonism of histamine H1 receptors and muscarinic M2 receptors. The signaling pathways associated with these receptors are depicted below.

Histamine H1 Receptor Signaling Pathway

Dimethindene is a selective histamine H1 antagonist.[14] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[15] Activation of this pathway leads to the characteristic symptoms of an allergic response.

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic M2 Receptor Signaling Pathway

(S)-(+)-Dimethindene is a potent M2-selective muscarinic receptor antagonist.[1] M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]

- 4. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | M2 Receptors | Tocris Bioscience [tocris.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 16. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

Stereoselectivity of Dimethindene Enantiomers at Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective interactions of dimethindene (B1670660) enantiomers with muscarinic acetylcholine (B1216132) receptors (mAChRs). Dimethindene, a first-generation antihistamine, exists as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers, each exhibiting distinct pharmacological profiles at both histaminic and muscarinic receptors. This document details the quantitative binding and functional data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development in this area.

Quantitative Data Summary

The enantiomers of dimethindene display significant stereoselectivity at muscarinic receptor subtypes. The (S)-(+)-enantiomer is a more potent muscarinic antagonist than the (R)-(-)-enantiomer, with a notable preference for the M2 subtype.[1] In contrast, the (R)-(-)-enantiomer is the more active component at histamine (B1213489) H1 receptors.[1] The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of the dimethindene enantiomers at various muscarinic receptor subtypes.

Table 1: Binding Affinities (pKi) of Dimethindene Enantiomers at Muscarinic Receptor Subtypes

| Enantiomer | M1 Receptor (NB-OF 1 cells) | M2 Receptor (Rat Heart) | M3 Receptor (Pancreas) | M4 Receptor (Rat Striatum) |

| (S)-(+)-Dimethindene | 7.08[1] | 7.78[1] | 6.70[1] | 7.00[1] |

| (R)-(-)-Dimethindene | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] |

Table 2: Functional Antagonist Potencies (pA2) of Dimethindene Enantiomers at Muscarinic Receptor Subtypes

| Enantiomer | M1 Receptor (Rabbit Vas Deferens / Rat Duodenum) | M2 Receptor (Guinea-Pig Atria / Rabbit Vas Deferens) | M3 Receptor (Guinea-Pig Ileum / Trachea) |

| (S)-(+)-Dimethindene | 6.83 / 6.36[1] | 7.86 / 7.74[1] | 6.92 / 6.96[1] |

| (R)-(-)-Dimethindene | Not reported, significantly lower potency | Not reported, significantly lower potency | Not reported, significantly lower potency |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of dimethindene enantiomers with muscarinic receptors.

Radioligand Binding Assays

These assays determine the affinity of the dimethindene enantiomers for different muscarinic receptor subtypes by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-dimethindene at M1, M2, M3, and M4 muscarinic receptor subtypes.

Materials:

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Receptor Sources:

-

Competitors: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation, then resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]NMS (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM atropine), [3H]NMS, and membrane preparation.

-

Competition Binding: Serial dilutions of the dimethindene enantiomer, [3H]NMS, and membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays in Isolated Tissues

These assays measure the functional consequence of receptor binding, in this case, the antagonist effect of dimethindene enantiomers on agonist-induced muscle contraction or changes in heart rate.

Objective: To determine the antagonist potency (pA2) of (R)- and (S)-dimethindene at functional M1, M2, and M3 receptors.

Materials:

-

Tissues:

-

Agonist: A stable acetylcholine analog, such as carbachol (B1668302) or arecoline.

-

Antagonists: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Organ Bath System: With temperature control and force transducer.

-

Data Acquisition System.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution at 37°C. Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of a dimethindene enantiomer for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).

-

Second Agonist Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Data Analysis (Schild Analysis):

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for M1 and M2 muscarinic receptors and a general experimental workflow for characterizing the stereoselectivity of dimethindene enantiomers.

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Caption: M2 Muscarinic Receptor Gi Signaling Pathway.

References

(S)-(+)-Dimethindene Maleate: A Technical Guide for Investigating Muscarinic Receptor Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (S)-(+)-Dimethindene maleate (B1232345) as a pharmacological tool for the characterization of muscarinic acetylcholine (B1216132) receptor (mAChR) heterogeneity. Its notable selectivity for the M2 subtype over other muscarinic receptors makes it an invaluable ligand for dissecting the complex roles of these receptors in various physiological and pathophysiological processes.

Introduction to Muscarinic Receptor Heterogeneity

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution, signaling mechanisms, and physiological functions. This heterogeneity allows for a nuanced and precise regulation of cholinergic signaling.

The five subtypes can be broadly categorized based on their primary G protein-coupling preference:

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][2][3][4][5]

-

M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8]

The overlapping expression patterns and sometimes subtle functional differences between these subtypes present a significant challenge in pharmacology. Subtype-selective ligands are therefore essential tools for elucidating the specific contribution of each receptor subtype to a given physiological response.

(S)-(+)-Dimethindene Maleate: A Selective M2 Muscarinic Receptor Antagonist

(S)-(+)-Dimethindene is the (S)-enantiomer of the racemic drug dimethindene (B1670660). It has been identified as a potent and selective antagonist of the M2 muscarinic receptor subtype, exhibiting significantly lower affinity for the M1, M3, and M4 subtypes.[9][10] This selectivity profile makes it a valuable tool for isolating and studying M2 receptor function in tissues and cell systems where multiple muscarinic subtypes are co-expressed.

Quantitative Pharmacological Profile

The subtype selectivity of this compound has been quantified through various in vitro assays. The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) at different muscarinic receptor subtypes.

Table 1: Binding Affinity of (S)-(+)-Dimethindene at Human Muscarinic Receptors [11]

| Receptor Subtype | pKi | Selectivity Ratio (M2 vs. other subtypes) |

| M1 | 7.08 | 5-fold |

| M2 | 7.78 | - |

| M3 | 6.70 | 12-fold |

| M4 | 7.00 | 6-fold |

| M5 | Not Reported | - |

Table 2: Functional Antagonist Potency of (S)-(+)-Dimethindene at Various Muscarinic Receptors [9][10]

| Receptor Subtype | Tissue/Cell Preparation | pA2 |

| M1 | Rabbit vas deferens / Rat duodenum | 6.83 / 6.36 |

| M2 | Guinea-pig left atria / Rabbit vas deferens | 7.86 / 7.74 |

| M3 | Guinea-pig ileum / Guinea-pig trachea | 6.92 / 6.96 |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the Ki of this compound at human M1, M2, M3, and M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

Membranes from CHO cells stably expressing individual human muscarinic receptor subtypes (M1-M4).[11]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).[11]

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[12]

-

Non-specific binding control: Atropine (B194438) (1-10 µM).[12]

-

96-well filter plates (e.g., GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine).[12][13]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[13][14]

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

-

Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters four times with ice-cold wash buffer.[13]

-

Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[13]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Imaging)

These assays measure the functional consequence of receptor activation or blockade, such as changes in intracellular calcium concentration.

Objective: To determine the functional antagonist potency (pA2) of this compound at Gq-coupled muscarinic receptors (e.g., M1 or M3) expressed in CHO cells.

Materials:

-

CHO cells stably expressing the human M1 or M3 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F12).

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Probenecid (B1678239) (to prevent dye leakage).[17]

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Cell Culture: Seed the CHO cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.[16]

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and probenecid (around 2.5 mM) in HBSS.[16][17]

-

Wash the cells with HBSS and then incubate with the loading buffer for 45-60 minutes at 37°C in the dark.[16][17]

-

Wash the cells twice with HBSS containing probenecid and allow them to de-esterify the dye for at least 20 minutes at room temperature.[16]

-

-

Antagonist Incubation: Incubate the cells with various concentrations of this compound or vehicle for a predetermined time.

-

Calcium Measurement:

-

Place the plate in the fluorescence reader.

-

Record a baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).[16]

-

Add a fixed concentration of carbachol (B1668302) (typically EC80) to all wells and immediately start recording the change in fluorescence ratio over time.

-

-

Data Analysis:

-

Determine the peak fluorescence ratio in response to the agonist.

-

Construct concentration-response curves for carbachol in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value of this compound.

-

Visualizing Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with the five muscarinic receptor subtypes.

Caption: Primary signaling pathways of Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflow for Characterizing Receptor Subtype Contribution

This diagram outlines a typical workflow for using a subtype-selective antagonist like (S)-(+)-Dimethindene to determine the contribution of the M2 receptor to a physiological response in a tissue co-expressing multiple muscarinic subtypes.

Caption: Workflow for dissecting M2 receptor function using a selective antagonist.

Logical Relationship of Subtype-Selective Antagonism

This diagram illustrates the logical principle behind using (S)-(+)-Dimethindene to investigate muscarinic receptor heterogeneity.

Caption: Selective blockade of M2 receptors by (S)-(+)-Dimethindene.

Conclusion

This compound is a powerful and selective antagonist for the M2 muscarinic receptor. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to precisely investigate the role of M2 receptors in complex biological systems. The strategic use of this tool, in conjunction with other subtype-selective ligands, will continue to advance our understanding of muscarinic receptor heterogeneity and its implications for drug discovery and development.

References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 3. M3 Muscarinic Receptor Interaction with Phospholipase C β3 Determines Its Signaling Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel mechanism for coupling of m4 muscarinic acetylcholine receptors to calmodulin-sensitive adenylyl cyclases: crossover from G protein-coupled inhibition to stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

(S)-(+)-Dimethindene Maleate: A Deep Dive into its Role in CNS Research and Cognitive Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Dimethindene maleate (B1232345), the dextrorotatory enantiomer of the first-generation antihistamine dimethindene (B1670660), has emerged as a molecule of significant interest in central nervous system (CNS) research, particularly in the context of cognitive disorders. While its counterpart, (R)-(-)-dimethindene, is a potent histamine (B1213489) H1 receptor antagonist, (S)-(+)-dimethindene exhibits a distinct pharmacological profile as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] This stereospecificity offers a unique tool to dissect the intricate roles of histaminergic and cholinergic systems in cognitive function and to explore potential therapeutic avenues for a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of (S)-(+)-dimethindene maleate, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Pharmacological Profile and Receptor Binding Affinities

The differential receptor binding affinities of the dimethindene enantiomers are central to their utility in research. (S)-(+)-Dimethindene is a potent antagonist of the M2 muscarinic receptor, with lower affinity for other muscarinic receptor subtypes and the histamine H1 receptor.[1][2] Conversely, the (R)-(-)-enantiomer is a highly potent histamine H1 receptor antagonist.[1] This distinct selectivity allows for the targeted investigation of either the M2 muscarinic or H1 histaminergic systems.

Table 1: Receptor Binding Affinities of Dimethindene Enantiomers

| Compound | Receptor | pKi | pA2 | Reference |

| (S)-(+)-Dimethindene | M2 Muscarinic | 7.78 | 7.86 / 7.74 | [1][2] |

| M1 Muscarinic | 7.08 | 6.83 / 6.36 | [1][2] | |

| M3 Muscarinic | 6.70 | 6.92 / 6.96 | [1][2] | |

| M4 Muscarinic | 7.00 | - | [1][2] | |

| H1 Histamine | 7.48 | 7.48 | [1][2] | |

| (R)-(-)-Dimethindene | H1 Histamine | - | 9.42 | [1] |

| Dimethindene (racemate) | H1 Histamine | - | 9.3 | [3] |

pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways in the Central Nervous System

The cognitive effects of this compound are mediated through its modulation of specific G-protein coupled receptor (GPCR) signaling pathways in the CNS.

M2 Muscarinic Receptor Signaling Pathway

M2 muscarinic receptors are predominantly inhibitory and are coupled to Gαi/o proteins. In the CNS, they are found both presynaptically, where they act as autoreceptors to inhibit acetylcholine release, and postsynaptically.[4] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This, in turn, can modulate the activity of protein kinase A (PKA) and influence downstream gene expression and neuronal excitability. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal firing.[4]

Blockade of M2 receptors by (S)-(+)-dimethindene would be expected to disinhibit acetylcholine release and prevent the downstream inhibitory effects, potentially enhancing cholinergic transmission. Given the role of acetylcholine in learning and memory, this mechanism is of significant interest in the context of cognitive disorders.[5][6]

Histamine H1 Receptor Signaling Pathway

Although (S)-(+)-dimethindene has a lower affinity for H1 receptors, understanding this pathway is crucial for interpreting the effects of the racemic mixture and for comparative studies. H1 receptors are coupled to Gαq/11 proteins.[7] Upon activation by histamine, this G-protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neuronal excitation and modulation of synaptic plasticity.[7] The sedative effects of first-generation antihistamines are attributed to the blockade of these excitatory signals in the CNS.[8]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to characterize the effects of this compound on the CNS and cognitive function.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]

Objective: To determine the inhibition constant (Ki) of this compound for M2 muscarinic and H1 histamine receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from cell lines or specific brain regions).

-

Radioligand with high affinity and specificity for the target receptor (e.g., [3H]AF-DX 384 for M2 receptors, [3H]pyrilamine for H1 receptors).

-

This compound at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes in a buffer solution.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Cognitive Behavioral Assays

Animal models are crucial for assessing the effects of this compound on cognitive functions such as learning and memory.

The Morris Water Maze is a widely used test for spatial learning and memory in rodents.[10][11]

Objective: To assess the effect of this compound on spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Protocol:

-

Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Drug Administration: this compound or a vehicle is administered to the animals before the trials, according to the study design.

The Radial Arm Maze is used to evaluate spatial working and reference memory.[9][12]

Objective: To assess the effect of this compound on working and reference memory.

Apparatus: An elevated maze with a central platform and a number of arms radiating outwards. Some arms are baited with a food reward.

Protocol:

-

Habituation: Animals are familiarized with the maze.

-

Training: Animals are placed on the central platform and allowed to explore the arms to find the food rewards.

-

Testing: The number of entries into baited arms (a measure of reference memory) and the number of re-entries into already visited arms (an error of working memory) are recorded.

-

Drug Administration: this compound or a vehicle is administered prior to the testing sessions.

Implications for CNS Research and Cognitive Disorders

The selective M2 receptor antagonism of this compound makes it a valuable pharmacological tool for several reasons:

-

Dissecting Cholinergic Pathways: It allows for the specific investigation of the role of M2 receptors in cognitive processes, independent of the effects on other muscarinic subtypes or the histaminergic system.

-

Investigating Cognitive Disorders: M2 receptor dysfunction has been implicated in cognitive deficits associated with aging and neurodegenerative diseases like Alzheimer's disease.[6] (S)-(+)-Dimethindene can be used in preclinical models to explore the therapeutic potential of M2 receptor blockade.[1]

-

Drug Development: It serves as a lead compound for the development of more potent and selective M2 receptor antagonists with potential therapeutic applications in cognitive enhancement.[1]

Conclusion

This compound represents a powerful and selective tool for probing the role of the M2 muscarinic receptor in the CNS. Its distinct pharmacological profile, separate from its H1 antagonist enantiomer, provides researchers with a unique opportunity to unravel the complex interplay between the cholinergic and histaminergic systems in regulating cognitive function. The continued use of this compound in well-defined experimental paradigms, as outlined in this guide, will undoubtedly contribute to a deeper understanding of the neurobiology of cognitive disorders and may pave the way for the development of novel therapeutic strategies.

References

- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of histamine in regulation of arousal and cognition: functional neuroimaging of histamine H1 receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. mmpc.org [mmpc.org]

- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noldus.com [noldus.com]

Dual Antagonism of (S)-(+)-Dimethindene Maleate at M2 and H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Dimethindene maleate (B1232345) is a chiral compound that exhibits a unique pharmacological profile characterized by its dual antagonism of muscarinic M2 and histamine (B1213489) H1 receptors. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies, and underlying signaling pathways associated with this dual activity. The data presented herein are intended to serve as a comprehensive resource for researchers in pharmacology and drug development, facilitating further investigation and application of (S)-(+)-Dimethindene and its analogues.

Introduction